N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-15(12(2)23-11)17(22)19-14-5-3-4-13(9-14)16-10-21-6-7-24-18(21)20-16/h3-5,8-10H,6-7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVBFYDMDLNTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It is known that similar compounds interact with their targets to exert their effects.
Comparison with Similar Compounds
ND-11503
- Structure : N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide.
- Key Differences : Replaces the dimethylfuran with a dihydrobenzofuran-methyl group. The benzofuran system may enhance π-π stacking interactions with aromatic residues in target proteins compared to the smaller dimethylfuran.
- Implications : Increased rigidity from the benzofuran could improve binding affinity but reduce solubility .
ND-11564
- Structure: 2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide.
- Key Differences: Incorporates a trifluoromethylphenoxy-benzyl group.
- Implications : Higher logP and resistance to oxidative metabolism compared to the dimethylfuran analog.
Tetrahydrofuran-2-carboxylic Acid Analog ()
- Structure : Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide.
- Key Differences: Uses a saturated tetrahydrofuran ring instead of dimethylfuran.
- Implications : Patent claims highlight anthelmintic activity, suggesting the target compound may share similar mechanisms .
Thiazolecarboxamide Derivatives with Therapeutic Relevance
Dasatinib ()
- Structure : Thiazole-5-carboxamide with a hydroxyethyl-piperazinyl-pyrimidine substituent.
- Key Differences : The piperazine group introduces strong polarity, enhancing aqueous solubility.
- Implications : While Dasatinib is optimized for kinase inhibition (e.g., BCR-ABL in cancer), the target compound’s dimethylfuran may prioritize lipophilicity for parasitic target penetration .
Physicochemical and Pharmacokinetic Inferences
- Target Compound Advantages : Balanced lipophilicity for tissue penetration; dimethyl groups may slow CYP450-mediated metabolism.
- Limitations : Lower solubility may necessitate prodrug strategies or formulation enhancements.
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